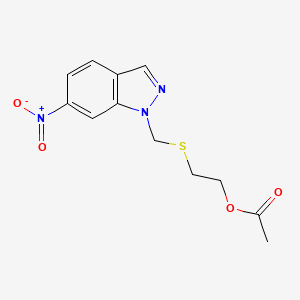
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is a complex organic compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. The presence of a nitro group at the 6-position and a thioether linkage makes this compound particularly interesting for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate typically involves multiple steps:
Formation of 6-Nitro-1H-indazole: This can be achieved through nitration of indazole using a nitrating agent such as nitric acid.
Alkylation: The nitro-indazole is then alkylated with a suitable alkyl halide to introduce the methyl group.
Thioether Formation: The alkylated product is reacted with a thiol compound under basic conditions to form the thioether linkage.
Acetylation: Finally, the thioether is acetylated using acetic anhydride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The acetate group can be hydrolyzed to a hydroxyl group under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, water.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivative.
Substitution: Hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The nitro group may play a role in redox reactions, while the thioether linkage could facilitate binding to certain proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitro-1H-indazole: Lacks the thioether and acetate groups.
1-Methyl-6-nitro-1H-indazole: Contains a methyl group instead of the thioether linkage.
2-(Methylthio)ethyl acetate: Lacks the indazole ring and nitro group.
Uniqueness
2-(((6-Nitro-1H-indazol-1-yl)methyl)thio)ethyl acetate is unique due to the combination of the indazole ring, nitro group, thioether linkage, and acetate group. This combination of functional groups provides a unique set of chemical and biological properties that are not found in similar compounds.
Eigenschaften
Molekularformel |
C12H13N3O4S |
|---|---|
Molekulargewicht |
295.32 g/mol |
IUPAC-Name |
2-[(6-nitroindazol-1-yl)methylsulfanyl]ethyl acetate |
InChI |
InChI=1S/C12H13N3O4S/c1-9(16)19-4-5-20-8-14-12-6-11(15(17)18)3-2-10(12)7-13-14/h2-3,6-7H,4-5,8H2,1H3 |
InChI-Schlüssel |
MMXBGZQLDOZSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCSCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



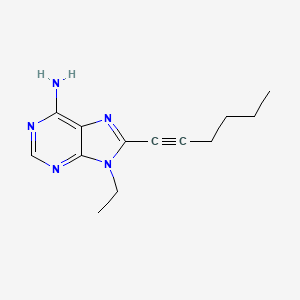
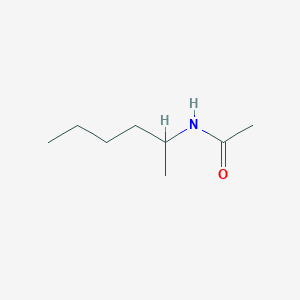
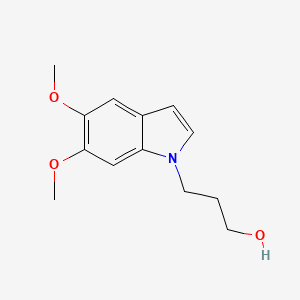
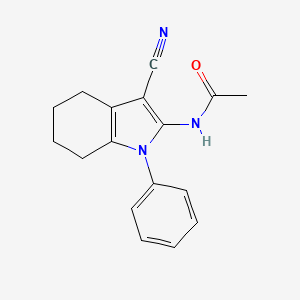


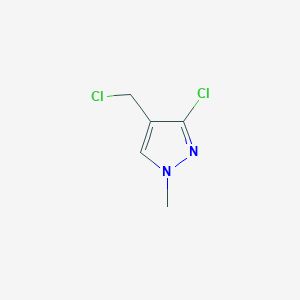
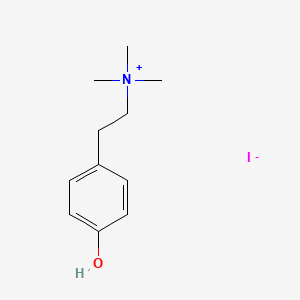
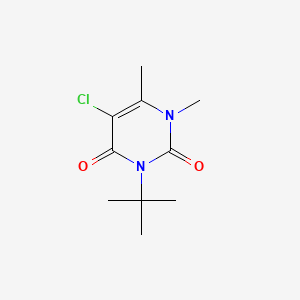
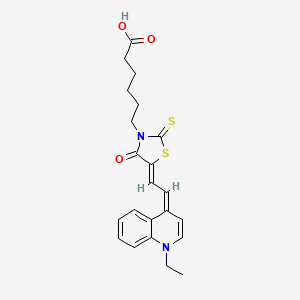
![N'-[8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12925747.png)
![6-(4-Iodophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12925769.png)

